molecular formula C8H3ClF6O B1401508 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 94444-57-2

1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No. B1401508
CAS RN: 94444-57-2
M. Wt: 264.55 g/mol
InChI Key: VHZHSZHEUWGCCT-UHFFFAOYSA-N
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Description

“1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4ClF3O. It has a molecular weight of 196.554 . It is also known by other names such as 4-trifluoromethoxy chlorobenzene, 1-chloro-4-trifluoromethoxy benzene, 4-chloro trifluoromethoxy benzene, p-chlorotrifluoromethoxybenzene, benzene, 1-chloro-4-trifluoromethoxy, 4-chloro-alpha,alpha,alpha-trifluoroanisole, 4-chloro-1-trifluoromethoxy benzene .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene” consists of a benzene ring with a chlorine atom and a trifluoromethoxy group attached to it . The exact arrangement of these groups on the benzene ring could not be determined from the available resources.


Physical And Chemical Properties Analysis

“1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene” is a yellow liquid at 20°C . It has a boiling point of 145°C .

Scientific Research Applications

Synthesis and Characterization in Polymer Research

1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been utilized in the synthesis and characterization of novel fluorine-containing polyetherimide. This process involves reactions with various compounds and characterization using technologies like FTIR and DSC to understand the properties of the resulting polyetherimide (Yu Xin-hai, 2010).

Development of Heterocyclic Compounds

The compound has been used in the efficient synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This synthesis sequence begins with 1-chloro-2-nitro-4-(trifluoromethyl)benzene, progressing through various intermediates, demonstrating its role in developing valuable heterocyclic compounds (Diana Vargas-Oviedo et al., 2017).

Catalytic Applications in Organic Chemistry

In organic chemistry, this compound has been involved in the Rhenium-catalyzed trifluoromethylation of various aromatic and heteroaromatic compounds. This process uses 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and results in products formed in yields of up to 77% (E. Mejía & A. Togni, 2012).

Investigating Photochemical Behavior on Soils

The photochemical behavior of oxyfluorfen, which includes 1-chloro-4-(trifluoromethyl) benzene as part of its structure, was investigated on different Greek soils. This study provides insights into the retention and photochemical reactivity of such compounds in environmental settings (L. Scrano et al., 2004).

Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors

Research into trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors highlights the structural significance of 1-chloro-4-(trifluoromethyl) benzene and similar compounds in medicinal chemistry (Bin Li et al., 2005).

Generation of Novel Organic Salts

The compound has been used in the synthesis of new six-armed compounds with a benzene ring as the central core, leading to the creation of novel organic salts. These salts and structures were further analyzed using various spectroscopic methods (M. Al-Jumaili et al., 2020).

properties

IUPAC Name

1-chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHSZHEUWGCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30759099
Record name 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30759099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

CAS RN

94444-57-2
Record name 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30759099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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